molecular formula C9H11N3O3 B12920965 (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate

(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate

Cat. No.: B12920965
M. Wt: 209.20 g/mol
InChI Key: UTEGWYBRUCAODM-XYOKQWHBSA-N
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Description

(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is an organic compound that features a pyrazine ring and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(pyrazin-2-yl)propanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitro group using strong oxidizing agents.

    Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Formation of (E)-Ethyl 2-(nitroimino)-3-(pyrazin-2-yl)propanoate.

    Reduction: Formation of (E)-Ethyl 2-(amino)-3-(pyrazin-2-yl)propanoate.

    Substitution: Formation of 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoic acid.

Scientific Research Applications

(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxime and pyrazine functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: A compound with a similar pyrazine ring structure.

    Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.

Uniqueness

(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is unique due to its combination of an oxime group and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl (2E)-2-hydroxyimino-3-pyrazin-2-ylpropanoate

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-6-10-3-4-11-7/h3-4,6,14H,2,5H2,1H3/b12-8+

InChI Key

UTEGWYBRUCAODM-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/C(=N/O)/CC1=NC=CN=C1

Canonical SMILES

CCOC(=O)C(=NO)CC1=NC=CN=C1

Origin of Product

United States

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